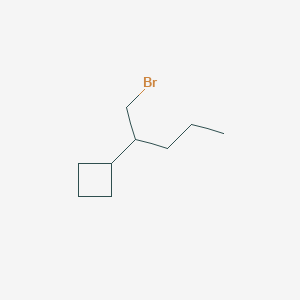
(1-Bromopentan-2-yl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromopentan-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromine atom and a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-yl)cyclobutane typically involves the bromination of pentan-2-ylcyclobutane. This can be achieved through the reaction of pentan-2-ylcyclobutane with bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Bromopentan-2-yl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Elimination Reactions: Often performed in the presence of strong bases like potassium tert-butoxide (KOtBu) in non-polar solvents.
Oxidation and Reduction Reactions: Various oxidizing agents (e.g., potassium permanganate, KMnO4) and reducing agents (e.g., lithium aluminum hydride, LiAlH4) can be used.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction Reactions: Formation of corresponding oxidized or reduced products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms involving brominated compounds.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Bromopentan-2-yl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Bromopropan-2-yl)cyclobutane: Similar structure with a shorter alkyl chain.
(1-Bromohexan-2-yl)cyclobutane: Similar structure with a longer alkyl chain.
(1-Chloropentan-2-yl)cyclobutane: Similar structure with a chlorine atom instead of bromine.
Uniqueness
(1-Bromopentan-2-yl)cyclobutane is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and applications compared to similar compounds with different halogens or alkyl chain lengths.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-bromopentan-2-ylcyclobutane |
InChI |
InChI=1S/C9H17Br/c1-2-4-9(7-10)8-5-3-6-8/h8-9H,2-7H2,1H3 |
Clé InChI |
UFGVWCWHFMMXEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CBr)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


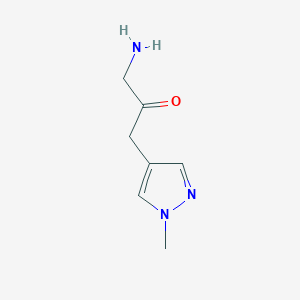
![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

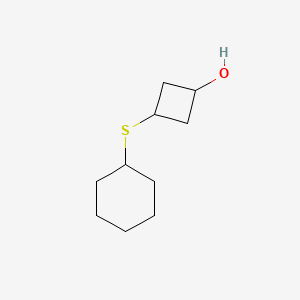


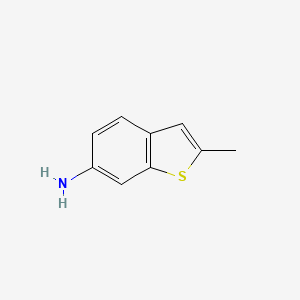
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13164571.png)
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
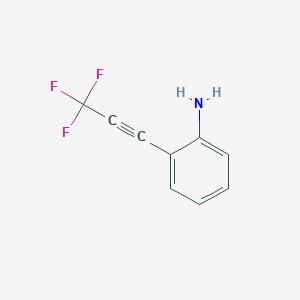

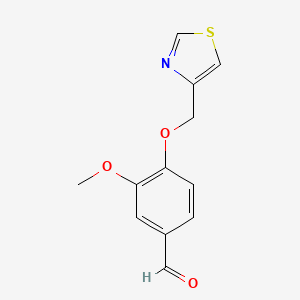

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)
